(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride
Description
(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride is a spirocyclic compound featuring a benzopyran ring fused to a cyclobutane moiety. The (4S) stereochemistry at the amine-bearing carbon, fluorine substitution at position 6, and hydrochloride salt formulation are critical to its physicochemical and pharmacological properties. Its molecular weight is estimated at 243.7 g/mol.
Properties
IUPAC Name |
(4S)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12;/h2-3,6,10H,1,4-5,7,14H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNRGHEPQPHAB-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride is a synthetic compound notable for its unique spirocyclic structure and potential pharmacological applications. This compound has attracted attention primarily due to its biological activity as a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) , which plays a crucial role in pain sensation and inflammatory responses. The presence of the fluorine atom and the spiro configuration significantly influence its chemical properties and biological interactions.
Chemical Structure and Properties
The compound's structure includes a spirocyclic arrangement that incorporates a benzopyran moiety and a cyclobutane ring. This configuration enhances its binding affinity for biological targets, particularly ion channels involved in pain signaling. The molecular weight of this compound is approximately 222.26 g/mol.
Research indicates that this compound inhibits TRPV1 activity, which may lead to the alleviation of pain and reduction of inflammation. By selectively targeting TRPV1 over other receptors, the compound potentially minimizes off-target effects, making it a promising candidate for therapeutic applications in pain management.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| TRPV1 Antagonism | Inhibits TRPV1 receptor activity, reducing pain sensation and inflammation. |
| Selectivity | Exhibits selectivity towards TRPV1, minimizing interactions with other receptors. |
| Potential Applications | Pain management therapies and treatment of inflammatory conditions. |
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological properties of this compound:
- TRPV1 Interaction Studies : Preliminary data suggest that this compound effectively inhibits TRPV1-mediated responses in vitro. This inhibition correlates with reduced pain perception in animal models.
- Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound exhibits superior binding affinity for TRPV1 compared to other antagonists.
- Pharmacokinetic Studies : Initial pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.
Scientific Research Applications
Medicinal Chemistry
Drug Design and Development
The compound has been investigated as a potential pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors. Its unique structural features allow for the modulation of biological activity, making it an interesting candidate for developing new therapeutics.
Case Study: Anticancer Activity
Research has shown that compounds similar to (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride exhibit anticancer properties. For example, studies have demonstrated that spirocyclic compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The presence of the fluorine atom may enhance the compound's binding affinity to target proteins, improving its efficacy as an anticancer agent.
Materials Science
Novel Materials Development
The unique spirocyclic structure of this compound imparts interesting physical properties that can be exploited in materials science. The compound's rigidity and potential for forming complex structures make it suitable for developing novel materials with specific optical or electronic characteristics.
Case Study: Photonic Applications
Research has indicated that spirocyclic compounds can be utilized in photonic applications due to their ability to exhibit nonlinear optical properties. This makes them candidates for use in optical devices such as sensors and switches, where control over light propagation is crucial.
Biological Studies
Interactions with Biological Macromolecules
this compound is also used in studies to understand its interactions with biological macromolecules like proteins and nucleic acids. These interactions can provide insights into the compound's mechanism of action and potential therapeutic applications.
Case Study: Enzyme Inhibition
Studies have shown that compounds within this chemical class can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, research on similar spirocyclic amines has revealed their ability to inhibit proteases, which play critical roles in various diseases. Understanding these interactions can lead to the development of new inhibitors for therapeutic use.
Summary Table of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Potential pharmacophore for drug design | Anticancer activity through inhibition of tumor growth pathways |
| Materials Science | Development of novel materials with unique optical/electronic properties | Utilization in photonic applications due to nonlinear optical characteristics |
| Biological Studies | Interaction studies with proteins/nucleic acids | Inhibition of proteases; potential therapeutic applications |
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share core features (spirocyclic or benzopyran frameworks) but differ in substituents, stereochemistry, or ring systems:
*Estimated based on structural analogs.
Key Research Findings
- Fluorine vs. Bromine Substitution : Fluorine (target compound) improves metabolic stability compared to hydrogen but offers less lipophilicity than bromine . Brominated analogs may exhibit stronger receptor binding but risk off-target effects due to higher hydrophobicity.
- Ring Size Impact: Cyclobutane (target compound) introduces higher ring strain vs.
- Stereochemistry : The (4S) configuration in the target compound likely confers enantioselective activity, whereas (4R) analogs (e.g., ) may display divergent pharmacokinetics .
- Salt Formulation : Hydrochloride salts (target compound, –4) enhance aqueous solubility, critical for oral bioavailability .
- Thiopyran vs.
Q & A
Q. Standardize Assay Conditions :
- Use identical cell lines (e.g., HEK293 for receptor binding) and buffer systems (pH 7.4, 37°C) .
- Control for salt form differences (hydrochloride vs. free base) .
Q. Cross-validate with Orthogonal Assays :
- Combine radioligand binding assays with cellular cAMP inhibition to confirm target engagement .
- Apply QSAR modeling to correlate structural features (e.g., fluorine position) with activity trends .
Q. Replicate Under Rigorous Statistics :
- Use n ≥ 3 biological replicates and report mean ± SEM to address variability .
Q. What strategies are employed to study the impact of stereochemistry (e.g., 4S vs. 4R) on biological activity?
- Stereochemical Analysis Workflow :
Q. Enantioselective Synthesis :
Q. Biological Testing :
Q. Molecular Docking :
- Simulate binding poses with target proteins (e.g., GPCRs) using Schrödinger Suite to rationalize stereospecificity .
Q. How can researchers address solubility limitations in in vivo studies?
- Approaches :
- Salt Formulation : Hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for free base) .
- Co-solvent Systems : Use 10% DMSO/PEG400 mixtures for intraperitoneal administration .
- Prodrug Design : Introduce phosphate esters at the amine group to improve bioavailability .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields (e.g., 60% vs. 85%) be investigated?
- Root-Cause Analysis :
- Reagent Purity : Trace moisture in solvents can reduce cyclization efficiency; use molecular sieves .
- Reaction Monitoring : Employ in-situ FTIR to track intermediate formation and optimize reaction time .
- Purification Methods : Compare column chromatography (silica gel) vs. recrystallization (ethanol/water) for yield recovery .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
